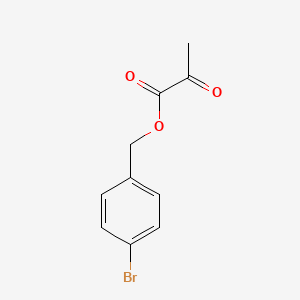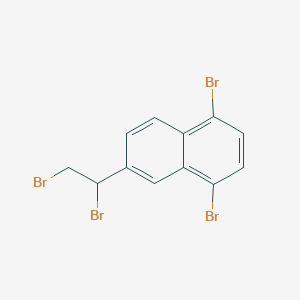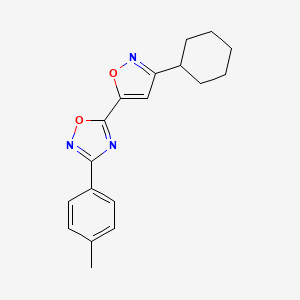![molecular formula C15H20O3Si B14189167 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one CAS No. 918314-89-3](/img/structure/B14189167.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one is a synthetic organic compound with the molecular formula C15H20O3Si. It is a derivative of 2H-1-benzopyran-2-one, commonly known as coumarin, which is a naturally occurring compound found in many plants. The addition of the tert-butyl(dimethyl)silyl group enhances the compound’s stability and modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one typically involves the protection of the hydroxyl group at the 7-position of 2H-1-benzopyran-2-one. This is achieved by reacting 2H-1-benzopyran-2-one with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the benzopyran structure is known to interact with various biological targets.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzopyran core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl(dimethyl)silyl group may enhance the compound’s binding affinity and stability, leading to more potent biological effects. Specific pathways involved depend on the target enzyme or receptor and the context of the study.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but with a methoxy group instead of the tert-butyl(dimethyl)silyl group.
7-Hydroxy-2H-1-benzopyran-2-one: The parent compound without any substituents at the 7-position.
7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one: A structurally related compound with a different core structure.
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl group, which enhances its stability and modifies its chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
918314-89-3 |
|---|---|
Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxychromen-2-one |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-12-8-6-11-7-9-14(16)17-13(11)10-12/h6-10H,1-5H3 |
InChI Key |
ZRNFFKTXFYQLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)



